Bromoacetamido-PEG11-azide

Description

Foundational Concepts of Linker Design in Chemical Biology

The design of chemical linkers is a cornerstone of bioconjugation, the science of covalently linking two molecules, at least one of which is a biomolecule. Effective linker design requires a deep understanding of the chemical properties of the molecules to be joined and the biological environment in which the resulting conjugate will function. Key considerations include the length, flexibility, and chemical reactivity of the linker. The ultimate goal is to create a stable conjugate that retains the desired activities of its constituent parts.

Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation: Hydrophilicity and Steric Modulation

Polyethylene glycol (PEG) linkers, also known as PEG spacers, are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their incorporation into linker design has revolutionized bioconjugation for several reasons:

Hydrophilicity: PEG is highly soluble in aqueous environments due to the ability of the ethylene oxide units to form hydrogen bonds with water molecules. chempep.com This property is crucial for increasing the solubility of hydrophobic molecules in biological systems. axispharm.com

Biocompatibility: PEG is generally non-toxic and elicits a minimal immune response, making it suitable for in vivo applications. chempep.comthermofisher.com

Flexibility: The carbon-oxygen bonds within the PEG chain can rotate freely, providing conformational flexibility that can prevent steric hindrance between the conjugated molecules. chempep.comthermofisher.com

Steric Modulation: The PEG chain acts as a spacer, physically separating the conjugated molecules. This can be critical for maintaining the biological activity of proteins or preventing aggregation. The length of the PEG spacer can be precisely controlled to optimize the distance between the conjugated partners. interchim.fr

The evolution of PEG linkers from simple homobifunctional spacers to more complex heterobifunctional and branched structures has enabled more precise and sophisticated bioconjugation strategies. chempep.com

Orthogonal Reactivity of Heterobifunctional Linkers: A Strategic Overview

Heterobifunctional linkers possess two different reactive groups at their termini. thermofisher.com This "orthogonal reactivity" is a key strategic advantage, allowing for sequential and highly selective reactions. rsc.orgnih.gov One end of the linker can react with a specific functional group on one molecule, while the other end, with its distinct reactivity, can be coupled to a different functional group on a second molecule. This controlled, stepwise approach minimizes the formation of unwanted byproducts and homodimers.

Common examples of orthogonal reactive pairs include an amine-reactive group like an N-hydroxysuccinimide (NHS) ester and a thiol-reactive group, or a "click chemistry" handle like an azide (B81097). acs.org Click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), are particularly powerful due to their high efficiency, selectivity, and biocompatibility. tcichemicals.commedchemexpress.com These reactions can proceed in complex biological media without interfering with native biological processes, a concept known as bio-orthogonality. axispharm.comtcichemicals.com

Academic Research Significance of Bromoacetamido-PEG11-Azide in Multivalent Bioconjugation

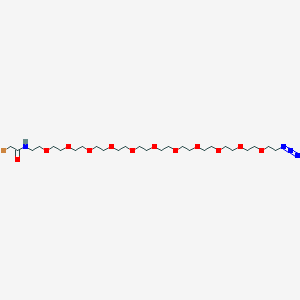

This compound is a prime example of a heterobifunctional linker that leverages these advanced concepts. It features a bromoacetamido group and an azide group, separated by a hydrophilic PEG spacer containing 11 ethylene glycol units. broadpharm.com

The bromoacetamido group is a highly reactive functional group that readily undergoes nucleophilic substitution with thiol groups, such as those found in cysteine residues of proteins. broadpharm.com The azide group, on the other hand, is a versatile handle for "click chemistry." It can participate in CuAAC with terminal alkynes or, for applications in living systems where copper catalysts may be toxic, in SPAAC with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.comprecisepeg.com

This orthogonal reactivity allows for a two-step conjugation strategy. For instance, a protein containing a free cysteine can first be reacted with the bromoacetamido end of the linker. The resulting azide-functionalized protein can then be "clicked" onto a second molecule bearing an alkyne group. sigmaaldrich.com The PEG11 spacer provides sufficient length and hydrophilicity to ensure that both reactive ends can access their targets without steric hindrance and that the final conjugate remains soluble. broadpharm.com

The ability to precisely link biomolecules in this manner has significant implications for various research areas, including:

Drug Delivery: Creating antibody-drug conjugates (ADCs) where a cytotoxic drug is specifically attached to a cancer-targeting antibody.

Protein Functionalization: Attaching fluorescent dyes, biotin (B1667282) labels, or other reporter molecules to proteins for imaging and detection purposes. rsc.org

PROTACs: Synthesizing proteolysis-targeting chimeras (PROTACs), which are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com

Materials Science: Modifying surfaces with biomolecules to create biocompatible materials or biosensors. biochempeg.com

The defined length of the PEG11 spacer is also crucial. Research has shown that the length of the PEG chain can influence the properties and behavior of the final conjugate, such as the self-assembly of peptide conjugates. acs.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C26H51BrN4O12 | sigmaaldrich.combiochempeg.comcd-bioparticles.net |

| Molecular Weight | 691.61 g/mol | sigmaaldrich.combiochempeg.comcd-bioparticles.net |

| CAS Number | 2172677-17-5 | sigmaaldrich.com |

| Appearance | Solid or viscous liquid | sigmaaldrich.com |

| Functionality | Heterobifunctional | sigmaaldrich.com |

| Reactive Group 1 | Bromoacetamido | broadpharm.com |

| Reactive Group 2 | Azide | broadpharm.com |

| Spacer | 11 PEG units | broadpharm.com |

| Storage Temperature | -20°C | sigmaaldrich.com |

Structure

2D Structure

Properties

Molecular Formula |

C26H51BrN4O12 |

|---|---|

Molecular Weight |

691.6 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide |

InChI |

InChI=1S/C26H51BrN4O12/c27-25-26(32)29-1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-30-31-28/h1-25H2,(H,29,32) |

InChI Key |

NCUYWFZRLBRWFD-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of Bromoacetamido Peg11 Azide

Established Reaction Pathways for Bromoacetamido-PEG11-Azide Synthesis

The synthesis of heterobifunctional PEG derivatives like this compound typically involves a multi-step process that begins with a symmetric PEG molecule. mdpi.com A key strategy is the asymmetric modification of the terminal hydroxyl groups of the linear PEG chain. mdpi.com

Azide (B81097) Functional Group Incorporation Methods

A common method for introducing the azide functionality is through the conversion of a terminal hydroxyl group into a better leaving group, such as a tosylate, followed by nucleophilic substitution with sodium azide. mdpi.com This reaction is generally efficient and leads to a high degree of functionalization. mdpi.com Another approach involves the polymerization of ethylene (B1197577) oxide initiated by a compound already containing an azide group or a precursor. researchgate.netresearchgate.net For instance, NaN3-initiated polymerization of ethylene oxide has been shown to be an effective method for creating α-azide PEO derivatives. researchgate.net The resulting terminal alkoxide can then be further functionalized. researchgate.net

The azide group is crucial for "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. medchemexpress.comsmolecule.com The copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) is a prominent example, forming a stable triazole linkage. smolecule.comnih.gov This reaction's specificity allows for the precise conjugation of the PEG linker to molecules containing an alkyne group. nih.gov

Bromoacetamido Moiety Formation and Optimization

The bromoacetamido group is a highly reactive moiety used for its ability to undergo nucleophilic substitution, making it an excellent choice for targeting specific functional groups on biomolecules. broadpharm.combioglyco.com It is particularly reactive towards thiol groups found in cysteine residues of proteins, forming a stable thioether bond. nih.gov

The formation of the bromoacetamido group typically involves the reaction of an amine-terminated PEG with bromoacetyl bromide or a similar bromoacetylating agent. A general synthesis platform for creating heterofunctionalized PEG linkers involves a two-step, one-pot method to convert a diamine into an azide and an α-bromoacetamide group. nih.gov This process allows for the subsequent preparation of various functionalized PEG linkers. nih.gov

PEG Oligomer Integration Techniques

The integration of the PEG oligomer is a fundamental aspect of the linker's design, providing spacing and improving solubility. chempep.com The synthesis of heterobifunctional PEGs can be achieved through the ring-opening polymerization of ethylene oxide. mdpi.com However, this method can sometimes result in polydisperse PEGs, which may not be ideal for all applications. nih.gov

To achieve monodisperse (uniform) PEGs, stepwise organic synthesis methods have been developed, including unidirectional and bidirectional iterative coupling, as well as chain doubling and tripling strategies. acs.org These methods often involve the use of protecting groups and leaving groups to control the chain extension reaction, but can require chromatographic purification at each step. acs.org Another technique involves the asymmetric activation of a symmetrical PEG, for instance, by monotosylation, which allows for the selective functionalization of one end of the PEG chain. mdpi.com

Methodological Advances in Synthetic Route Development

Recent advancements in the synthesis of heterobifunctional PEG linkers have focused on improving efficiency, yield, and purity. One notable advance is the development of versatile synthetic routes that allow for the creation of a variety of functional end groups from a common intermediate. mdpi.com For example, mono-tosyl PEG can serve as a precursor for introducing azide, amine, thiol, and other functionalities. mdpi.com

The use of "click chemistry" has also revolutionized the synthesis and application of these linkers. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a prime example, enabling the efficient construction of larger, discrete PEG linkers from smaller, functionalized oligo(ethylene glycol)s (OEGs). nih.gov This approach allows for the modular assembly of complex biomolecular conjugates. nih.gov

Furthermore, research into uniform PEGs has led to the development of stepwise synthesis methods that offer precise control over the polymer's length and a narrow molecular weight distribution. acs.org While these methods can be labor-intensive, they are crucial for applications where a defined linker length is critical. acs.org

Derivatization and Analog Development for Tunable Reactivity and Application

The ability to tune the reactivity and properties of PEG linkers is essential for their wide range of applications. acs.orgpnas.org This can be achieved through the derivatization of the terminal functional groups and by varying the length of the PEG chain. mdpi.comnih.gov

Impact of PEG Chain Length Variation on Conjugation Efficiency

The length of the PEG chain plays a critical role in the efficiency of bioconjugation and the properties of the resulting conjugate. mdpi.comnih.gov Longer PEG chains can increase the hydrodynamic volume of a molecule, which can prolong its circulation time in the body and provide a "stealth" effect, reducing recognition by the immune system. chempep.commdpi.com

However, the effect of PEG chain length on conjugation efficiency is not always straightforward. While longer chains can enhance stability, they can also introduce steric hindrance, potentially limiting the accessibility of the reactive end groups and reducing conjugation efficiency to biological targets. researchgate.net For example, in some cases, increasing the PEG length has been shown to decrease the efficiency of cellular uptake or binding affinity. nih.gov Conversely, other studies have demonstrated that longer PEG linkers can lead to increased tumor accumulation of nanoparticles. dovepress.com Therefore, optimizing the PEG chain length is a crucial consideration in the design of PEGylated molecules for specific applications, balancing the benefits of increased stability and circulation time with the potential for reduced conjugation efficiency and biological activity. mdpi.comacs.org

The table below summarizes the impact of PEG chain length on various parameters related to conjugation efficiency.

| Property | Effect of Increasing PEG Chain Length | References |

| Hydrodynamic Volume | Increases | mdpi.comnih.gov |

| Steric Hindrance | Increases | researchgate.net |

| Conjugation Efficiency | Can decrease due to steric hindrance | researchgate.net |

| "Stealth" Effect | Enhanced | mdpi.com |

| Circulation Time | Generally increases | mdpi.comnih.gov |

| Biological Activity | Can be reduced | acs.org |

Design and Synthesis of Related Heterobifunctional Analogs

The strategic design and synthesis of heterobifunctional analogs of this compound are pivotal for advancing bioconjugation and related fields. These analogs, which feature both a bromoacetamide and an azide group separated by a polyethylene (B3416737) glycol (PEG) linker, offer a versatile platform for covalently linking biomolecules. The bromoacetamide group readily reacts with thiol groups found in cysteine residues of proteins, while the azide group is available for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This dual functionality allows for the precise and stable conjugation of two different molecules. nih.govmedchemexpress.combroadpharm.comcd-bioparticles.net

The synthesis of these heterobifunctional linkers typically involves a multi-step process. A common strategy begins with a PEG diamine. One of the amino groups is selectively converted into an azide, often through a diazo transfer reaction. The remaining amino group is then acylated with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetic acid N-hydroxysuccinimide ester, to introduce the bromoacetamide functionality. nih.gov

One documented synthetic approach for an azido-PEG-bromoacetamide linker involves a two-step, one-pot method starting from a diamine. nih.gov The process begins with the diazotization of one amino group, followed by substitution with an azide. The subsequent step is the bromoacetylation of the other amino group. This method has been successfully employed to create linkers for the construction of multivalent single-chain variable fragments (scFv), demonstrating the practical utility of these synthetic strategies in creating complex biomolecular constructs. nih.gov

The length of the PEG spacer is a critical design parameter that can be varied to optimize the properties of the final conjugate, such as solubility and the distance between the two conjugated species. A range of Bromoacetamido-PEG-azide analogs with different PEG chain lengths are available, allowing researchers to select the most appropriate linker for their specific application.

The versatility of these linkers is further highlighted by their application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The Bromoacetamido-PEG-azide linker serves as a key component in constructing these complex molecules, connecting the target protein-binding moiety to the E3 ligase-binding ligand.

Below are tables detailing some of the available heterobifunctional analogs of this compound and a summary of a synthetic strategy for a related analog.

Table 1: Selected Bromoacetamido-PEG-azide Analogs

| Compound Name | PEG Units |

| Bromoacetamido-PEG2-azide | 2 |

| Bromoacetamido-PEG3-azide | 3 |

| Bromoacetamido-PEG4-azide | 4 |

| Bromoacetamido-PEG5-azide | 5 |

| This compound | 11 |

This table is generated based on information from multiple sources. broadpharm.comcd-bioparticles.net

Table 2: Research Findings on the Synthesis of a Heterobifunctional Azido-PEG-Bromoacetamide Linker

| Starting Material | Key Reagents | Reaction Type | Product | Application | Reference |

| PEG Diamine | Triflyl azide (TfN₃), Bromoacetylating agent | Two-step, one-pot diazotization and bromoacetylation | Azido-PEG-bromoacetamide | Construction of multivalent antibody fragments | nih.gov |

This table summarizes a synthetic approach for a related analog as described in the literature.

The continued development of synthetic methodologies for these heterobifunctional linkers is crucial for expanding the toolbox of chemical biologists and medicinal chemists, enabling the creation of novel bioconjugates with tailored properties and functions.

Mechanistic Studies of Reactive Moieties in Bromoacetamido Peg11 Azide for Targeted Functionalization

Bromoacetamido Group: Mechanisms of Nucleophilic Substitution

The bromoacetamido group is a reactive electrophile that participates in nucleophilic substitution reactions, primarily with soft nucleophiles like thiols. broadpharm.com This reactivity makes it a valuable tool for the targeted modification of cysteine residues in proteins and peptides. The underlying mechanism involves the displacement of the bromide leaving group by a nucleophile, forming a stable covalent bond.

The reaction of the bromoacetamido moiety with thiols proceeds via an SN2 mechanism, resulting in the formation of a stable thioether bond. vectorlabs.com The rate of this alkylation reaction is highly dependent on the nucleophilicity of the thiol, which is, in turn, influenced by the pH of the reaction medium. vectorlabs.comvectorlabs.com

The chemo-selectivity of the bromoacetamido group for thiols over other nucleophilic residues found in proteins, such as amines (from lysine) and imidazoles (from histidine), is a key feature for its application in bioconjugation. nih.gov This selectivity is primarily attributed to the "soft" nature of both the thiol nucleophile and the carbon atom of the bromoacetamide, in accordance with the Hard and Soft Acids and Bases (HSAB) principle. While reactions with other nucleophiles can occur, they are generally much slower, especially under controlled pH conditions.

The reaction kinetics are significantly influenced by pH. The reactive species for the thiol group is the thiolate anion (RS-), which is a much stronger nucleophile than the protonated thiol (RSH). nih.gov Therefore, the rate of the thiol-alkylation reaction increases with increasing pH as the equilibrium shifts towards the formation of the more reactive thiolate. Bromoacetyl groups react with thiols chemoselectively at a pH of 8.0 or greater. vectorlabs.comvectorlabs.com

| Factor | Effect on Reaction Rate | Effect on Chemo-selectivity | Mechanistic Rationale |

|---|---|---|---|

| pH | Increases with higher pH | Higher pH can decrease selectivity by increasing the reactivity of other nucleophiles (e.g., amines) | Increased concentration of the more nucleophilic thiolate anion at higher pH. |

| Nucleophile pKa | Lower pKa thiols react faster at a given pH | - | A lower pKa means a higher concentration of the reactive thiolate at a given pH. |

| Steric Hindrance | Decreases with increased steric bulk around the thiol or the bromoacetamide | Can enhance selectivity by disfavoring reactions with more sterically hindered nucleophiles | The SN2 reaction mechanism is sensitive to steric hindrance at the reaction center. |

| Temperature | Increases with higher temperature | May decrease selectivity as higher temperatures can overcome activation energy barriers for less favorable reactions | Provides the necessary activation energy for the reaction to proceed. |

In complex biological environments such as cell lysates or on cell surfaces, the specificity of the bromoacetamido group for cysteine residues is paramount. nih.gov While generally selective for thiols, the high concentrations of other potential nucleophiles necessitate careful control of reaction conditions to minimize off-target modifications. nih.gov The primary competing nucleophiles in a biological context are the ε-amino group of lysine (B10760008) and the imidazole (B134444) ring of histidine.

Research has shown that by maintaining the pH of the reaction medium within a controlled range, typically around physiological pH or slightly basic (pH 7.0-8.5), the reaction with thiols can be favored. vectorlabs.comvectorlabs.com At significantly higher pH values, the deprotonation of lysine's amino group increases its nucleophilicity, leading to a greater potential for non-specific labeling.

The stability of the resulting thioether bond is another important aspect of the bromoacetamido group's utility. Unlike the adducts formed from maleimide-thiol reactions, which can undergo a retro-Michael addition leading to dissociation, the thioether bond formed from a bromoacetamide is highly stable. vectorlabs.com

Azide (B81097) Group: Principles and Applications of Bio-orthogonal Cycloaddition Reactions

The azide group is a cornerstone of bio-orthogonal chemistry, prized for its small size, stability in biological systems, and specific reactivity in cycloaddition reactions. vectorlabs.com The most prominent of these is the Huisgen 1,3-dipolar cycloaddition with an alkyne to form a stable triazole ring. nih.govnih.gov This reaction, particularly its copper-catalyzed variant, provides a highly efficient and specific method for bioconjugation.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful "click" reaction that dramatically accelerates the rate of the Huisgen cycloaddition, allowing it to proceed under mild, biocompatible conditions. nih.govnih.gov The reaction is highly specific for terminal alkynes and azides, forming a 1,4-disubstituted 1,2,3-triazole with high regioselectivity. nih.govacs.org

The scope of the CuAAC reaction is broad, with tolerance for a wide range of functional groups, making it suitable for use with complex biomolecules. nih.gov The reaction can be performed in aqueous buffers over a wide pH range (typically 4-12) and at ambient temperatures. nih.gov

The generally accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.govrsc.org Density Functional Theory (DFT) studies have been instrumental in elucidating the finer details of the reaction mechanism, including the role of copper in activating the alkyne and the energetics of the transition states. nih.govrsc.orgfigshare.comacs.orgresearchgate.netrsc.org Some studies suggest a binuclear copper mechanism may be involved, further explaining the high efficiency of the catalysis. figshare.comacs.org

For bioconjugation applications, the optimization of the CuAAC catalytic system is critical to ensure high reaction efficiency while minimizing potential damage to the biomolecules. nih.govjenabioscience.com The key components of the catalytic system are the copper(I) source, a stabilizing ligand, and a reducing agent to maintain the copper in its active +1 oxidation state. nih.gov

Copper Source: Copper(II) salts, such as copper(II) sulfate (B86663) (CuSO₄), are commonly used in conjunction with a reducing agent. nih.gov The optimal concentration of copper is typically in the range of 50-100 µM for bioconjugation reactions. nih.govjenabioscience.com

Reducing Agent: Sodium ascorbate (B8700270) is the most widely used reducing agent to convert Cu(II) to the active Cu(I) catalyst in situ. nih.govjenabioscience.com An excess of sodium ascorbate is often used to protect the Cu(I) from oxidation by dissolved oxygen. researchgate.net However, high concentrations of ascorbate in the presence of copper can generate reactive oxygen species (ROS), which can damage biomolecules. nih.govjenabioscience.com

Ligands: To stabilize the Cu(I) catalyst, prevent its disproportionation and oxidation, and accelerate the reaction, various ligands are employed. vectorlabs.com Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are frequently used in bioconjugation protocols. vectorlabs.comnih.gov It is often recommended to use at least five equivalents of the ligand relative to the copper concentration. nih.govjenabioscience.com

| Parameter | Recommended Range/Condition | Rationale | Potential Issues |

|---|---|---|---|

| Copper(II) Sulfate Concentration | 50 - 100 µM | Sufficient catalytic activity for most bioconjugations. nih.govjenabioscience.com | Higher concentrations can increase the risk of protein precipitation and oxidative damage. nih.govjenabioscience.com |

| Ligand (e.g., THPTA) to Copper Ratio | ≥ 5:1 | Stabilizes Cu(I), accelerates the reaction, and protects biomolecules from copper-mediated damage. nih.govjenabioscience.comnih.gov | - |

| Sodium Ascorbate Concentration | 1-5 mM (in excess of copper) | Maintains a sufficient concentration of the active Cu(I) catalyst. rsc.org | Excess ascorbate can lead to the formation of reactive byproducts that may modify proteins. nih.govjenabioscience.com Additives like aminoguanidine (B1677879) can mitigate this. nih.govjenabioscience.comnih.gov |

| pH | 6.5 - 8.0 | Optimal range for most bioconjugation reactions, balancing reaction rate and biomolecule stability. jenabioscience.com | Tris buffer should be avoided as it can inhibit the reaction by chelating copper. nih.govjenabioscience.com |

| Oxygen Exclusion | Recommended but not always essential with sufficient reducing agent | Minimizes the oxidation of Cu(I) to the inactive Cu(II) state. nih.gov | - |

A significant advantage of the CuAAC reaction is its exceptional regiochemical control. The reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer, in contrast to the uncatalyzed Huisgen cycloaddition which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.govacs.org This high regioselectivity is a direct consequence of the copper-catalyzed mechanism. rsc.org

Under optimized conditions, CuAAC reactions generally proceed to high yields, often approaching quantitative conversion. researchgate.netnih.govresearchgate.netmdpi.commdpi.comresearchgate.net The efficiency of the reaction allows for the use of low concentrations of reactants, which is particularly advantageous when working with precious biomolecules. The choice of ligand and solvent can also influence the reaction yield. For instance, some ligands have been shown to provide excellent yields in aqueous-organic solvent mixtures. researchgate.net The development of various catalytic systems, including heterogeneous catalysts, has further expanded the options for achieving high-yielding CuAAC reactions under different conditions. mdpi.com

Staudinger Ligation: Alternative Azide Reactivity for Selective Tagging

Beyond SPAAC, the azide group of Bromoacetamido-PEG11-azide can undergo the Staudinger ligation, one of the first bioorthogonal reactions developed for biological applications. nih.govnih.gov This reaction involves the chemoselective ligation of an azide with a specifically engineered triarylphosphine, which contains an electrophilic trap (typically a methyl ester) on one of the aryl rings. nih.govthermofisher.com

The reaction proceeds via a nucleophilic attack of the phosphine (B1218219) on the azide, forming an aza-ylide intermediate. nih.govthermofisher.com In the Staudinger ligation, this intermediate is intramolecularly trapped, rearranging to form a stable amide bond and a phosphine oxide byproduct. nih.govthermofisher.com Like SPAAC, the Staudinger ligation is bioorthogonal because azides and phosphines are absent from and non-reactive with native cellular components. nih.govthermofisher.com However, it generally exhibits slower reaction kinetics compared to SPAAC, with typical rate constants around 10⁻³ M⁻¹s⁻¹. acs.orgnih.gov Additionally, the phosphine reagents can be susceptible to air oxidation, which can reduce reaction efficiency. acs.orgnih.gov Despite these drawbacks, it remains a valuable tool for specific applications where its unique reactivity profile is advantageous. researchgate.net

Orthogonal Reactivity Profiles Enabling Sequential and Selective Bioconjugation

The structure of this compound, featuring both a bromoacetamide group and an azide group, provides a powerful platform for sequential and selective bioconjugation due to its orthogonal reactivity. vectorlabs.com Orthogonal reactions are distinct chemical transformations that can be performed in the same vessel, each proceeding to completion without interfering with the other. nih.gov

The bromoacetamide moiety is a reactive group for nucleophilic substitution that chemoselectively reacts with soft nucleophiles, most notably the thiol groups of cysteine residues in proteins, typically at a pH above 8.0. vectorlabs.com In parallel, the azide moiety is unreactive toward thiols but participates exclusively in bioorthogonal reactions such as SPAAC with strained alkynes or the Staudinger ligation with phosphines. thermofisher.comvectorlabs.commedchemexpress.com

This mutual exclusivity allows for a two-step, sequential conjugation strategy. For instance, a biomolecule containing a free thiol can first be selectively labeled using the bromoacetamide group. After this initial conjugation, the still-available azide handle on the linker can be used for a second, independent labeling event with a cyclooctyne- or phosphine-modified molecule. This stepwise approach enables the construction of complex, multifunctional bioconjugates with high precision and control, which is essential for developing advanced therapeutic and diagnostic agents.

Research Applications of Bromoacetamido Peg11 Azide in Advanced Bioconjugation and Chemical Probe Development

Engineering Site-Specific Bioconjugates for Targeted Molecular Assemblies

Site-specific modification of proteins and other biomolecules is crucial for creating well-defined, functional conjugates with predictable properties. frontiersin.orgresearchgate.net Bromoacetamido-PEG11-azide facilitates such precision by combining a selective chemical reaction with a bioorthogonal handle, enabling multi-step, controlled conjugation strategies.

The bromoacetamide group of the linker chemoselectively reacts with the sulfhydryl group of cysteine residues in proteins and peptides. broadpharm.comaxispharm.com This alkylation reaction forms a stable thioether bond, effectively tethering the PEG-azide moiety to a specific site on the biomolecule. The reaction is most efficient at a pH greater than 8.0. vectorlabs.comvectorlabs.com This method provides a robust alternative to other thiol-reactive chemistries, such as those involving maleimides. vectorlabs.com The stability of the bromoacetamide group is a notable advantage over some maleimide-based constructs. vectorlabs.comvectorlabs.com The covalent attachment of the PEG linker can improve the solubility and stability of the target peptide or protein. lifetein.com

In antibody engineering, this compound is used to create precisely modified antibody constructs. A common strategy involves the mild reduction of the antibody's native interchain disulfide bonds, which exposes free cysteine residues in the hinge region. core.ac.uk The bromoacetamide end of the linker can then react specifically with these newly available thiols. broadpharm.com This process attaches the linker to the antibody at defined locations, preserving the antigen-binding domains.

Once the antibody is functionalized with the azide-terminated linker, the azide (B81097) group serves as a versatile platform for subsequent modifications using click chemistry. vectorlabs.com For example, molecules containing alkyne groups, such as fluorophores, imaging agents, or other payloads, can be "clicked" onto the antibody. nih.govnih.gov This two-step approach allows for the construction of complex and well-defined antibody conjugates for various research and therapeutic applications.

A significant application of this linker is in the development of next-generation antibody-drug conjugates (ADCs). core.ac.uk Traditional ADCs, often created by linking drugs to lysine (B10760008) residues, are heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites, which can lead to inconsistent efficacy and pharmacokinetic profiles. rsc.orgnih.gov

| Parameter | Lysine Conjugation (Heterogeneous) | Thiol Conjugation via Bromoacetamide Linker (Homogeneous) |

| Conjugation Sites | Multiple solvent-exposed lysines | Specific cysteine residues (e.g., from reduced disulfides) core.ac.uk |

| Drug-to-Antibody Ratio (DAR) | Variable distribution (e.g., 0 to 8) | Precise and uniform (e.g., DAR of 4) researchgate.net |

| Product | Complex mixture of species nih.gov | Single, well-defined molecular entity rsc.org |

| Reproducibility | Difficult to control | High |

Functionalization of Nucleic Acids and Oligonucleotides

The utility of this compound extends to the modification of nucleic acids. Oligonucleotides can be synthesized with thiol modifications at specific positions. The bromoacetamide group of the linker can then react with this thiol, creating a stable thioether linkage and appending the PEG11-azide chain to the nucleic acid. axispharm.com

This functionalization introduces an azide handle onto the oligonucleotide, which can then be used in click chemistry reactions to conjugate other molecules, such as fluorophores, quenchers, or other labels. nih.gov This approach is valuable for creating custom probes for genetic analysis, diagnostics, and nanotechnology applications. The modular nature of click chemistry allows for the easy attachment of a wide variety of functional groups to the azide-modified nucleic acid scaffold. mdpi.com

Small Molecule Tagging and Molecular Imaging Probe Synthesis

This compound is an ideal reagent for constructing molecular imaging probes. nih.gov These probes typically consist of a targeting moiety (e.g., a small molecule or peptide) that binds to a specific biological target and a reporter moiety (e.g., a fluorescent dye or a radionuclide for PET imaging). nih.gov

Contributions to Materials Science and Surface Engineering

In materials science, this compound is used for the functionalization of surfaces and nanomaterials. biochempeg.comcd-bioparticles.net Thiol groups can be used to anchor molecules to metal surfaces, such as gold. vectorlabs.combroadpharm.com By reacting the bromoacetamide group with a thiol-containing molecule, the resulting conjugate can be immobilized on a surface.

Alternatively, a surface can first be functionalized with thiol groups, which can then react with the bromoacetamide moiety of the linker. This process results in a surface coated with PEG chains terminating in azide groups. cd-bioparticles.net This azide-functionalized surface is highly versatile, as it can be further modified by clicking any alkyne-containing molecule onto it. nih.gov The presence of the PEG layer often serves to create a hydrophilic, biocompatible surface that can resist non-specific protein adsorption, a critical feature for biomaterials and biosensors. lifetein.com

Self-Assembled Monolayers (SAMs) and Bio-interfaces

This compound is instrumental in the creation of well-defined and functional self-assembled monolayers (SAMs) on various substrates, particularly gold surfaces. The initial step typically involves the immobilization of a thiol-containing molecule onto the surface to form a primary SAM. The bromoacetamido end of the this compound can then be selectively reacted with this thiolated surface, creating a new surface functionality—a terminal azide group.

This azide-terminated bio-interface serves as a versatile platform for the subsequent attachment of a wide array of molecules through click chemistry. This could include small molecule ligands, peptides, nucleic acids, or even proteins that have been pre-functionalized with an alkyne group. This layered approach allows for the construction of complex, multicomponent bio-interfaces with precise control over the orientation and density of the immobilized species. Such functionalized surfaces are critical for the development of advanced biosensors, platforms for studying cell-surface interactions, and tools for immobilizing proteins and enzymes for various biotechnological applications. The PEG11 spacer plays a crucial role in these systems by extending the functional azide group away from the surface, thereby enhancing its accessibility for subsequent conjugation and minimizing non-specific protein adsorption, a critical requirement for the performance of many biosensors and biocompatible materials.

| Application Area | Substrate | Functionalization Strategy | Purpose of this compound | Key Outcome |

| Biosensors | Gold | 1. Formation of a thiol-based SAM. 2. Reaction of bromoacetamido group with surface thiols. 3. Click chemistry of terminal azide with alkyne-tagged bioreceptors. | Provides an azide-functionalized surface for the oriented immobilization of biorecognition elements. | Enhanced sensor sensitivity and specificity due to reduced non-specific binding and controlled receptor orientation. |

| Protein Immobilization | Thiol-functionalized surfaces | Covalent attachment via the bromoacetamido group to surface thiols, followed by click reaction. | Acts as a flexible, hydrophilic spacer to present azide groups for protein conjugation. | Stable and oriented immobilization of proteins while maintaining their biological activity. |

| Cell-Surface Interaction Studies | Glass or silicon functionalized with thiols | Creation of an azide-terminated surface for the attachment of cell-adhesion peptides or ligands. | Enables the precise patterning of bioactive molecules to study cellular responses. | Controlled presentation of biological cues to investigate cell adhesion, migration, and signaling. |

Surface Modification of Nanomaterials and Advanced Polymeric Constructs

The application of this compound extends to the surface modification of nanomaterials, such as gold nanoparticles and quantum dots, as well as the functionalization of advanced polymeric constructs like block copolymers and hydrogels. The principles of orthogonal chemistry are equally valuable in these contexts, allowing for the creation of highly tailored and multifunctional materials for applications in drug delivery, diagnostics, and tissue engineering.

In the realm of nanomaterials, the bromoacetamido group can be used to attach the linker to the surface of particles that have been functionalized with thiols. This process results in nanoparticles coated with a hydrophilic PEG layer terminating in azide groups. These azide-functionalized nanoparticles can then be conjugated with a variety of targeting ligands, imaging agents, or therapeutic molecules that have been modified with an alkyne. This modular approach facilitates the construction of sophisticated theranostic agents. The PEG11 spacer helps to improve the colloidal stability of the nanoparticles in biological media and reduces their uptake by the reticuloendothelial system, thereby prolonging their circulation time.

Similarly, this compound can be incorporated into the synthesis of advanced polymeric materials. For example, it can be used to functionalize the end-groups of polymer chains or be incorporated as a side-chain. This introduces azide functionalities into the polymer structure, which can then be used for cross-linking to form hydrogels or for conjugating bioactive molecules to create functional biomaterials. This strategy is particularly useful in the development of scaffolds for tissue engineering, where the ability to covalently attach growth factors or cell-adhesion peptides to the scaffold material is essential for promoting tissue regeneration.

| Material Type | Modification Strategy | Role of this compound | Resulting Properties and Applications |

| Gold Nanoparticles | Attachment via bromoacetamido reaction with surface thiols, followed by click chemistry. | Provides a hydrophilic PEG-azide surface for further conjugation. | Enhanced stability, biocompatibility, and functionality for targeted drug delivery and imaging. |

| Quantum Dots | Surface functionalization using the bromoacetamido group to react with thiol-capping ligands. | Enables the attachment of targeting moieties via click chemistry to the azide terminus. | Creation of targeted fluorescent probes for cellular and in vivo imaging with reduced non-specific binding. |

| Block Copolymers | Used as an initiator or end-capping agent in polymer synthesis. | Introduces a terminal azide group for post-polymerization modification. | Synthesis of functionalized amphiphilic block copolymers for self-assembly into micelles or vesicles for drug delivery. |

| Polymeric Scaffolds | Grafting onto the polymer backbone or surface. | Provides reactive azide sites for the covalent immobilization of bioactive molecules. | Development of functional biomaterials for tissue engineering with enhanced cell adhesion and growth factor presentation. |

Emerging Research Paradigms Utilizing Bromoacetamido Peg11 Azide

Rational Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Related Degraders

Bromoacetamido-PEG11-Azide as a Key PROTAC Linker Component for E3 Ligase Recruitment

This compound is well-suited for the modular synthesis of PROTACs. Its two reactive handles, the bromoacetamido group and the azide (B81097) group, allow for the sequential or orthogonal conjugation of a POI-binding ligand and an E3 ligase-recruiting ligand.

The bromoacetamido group is a reactive electrophile that can readily form a stable covalent bond with nucleophilic residues on proteins, particularly the thiol group of cysteine. This functionality can be exploited to attach the linker to a warhead that targets a specific protein.

The azide group is a versatile functional group for bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This highly efficient and specific reaction allows for the attachment of an alkyne-modified E3 ligase ligand to the other end of the linker. This modular approach facilitates the rapid assembly of a library of PROTACs with different E3 ligase recruiters to optimize degradation efficiency.

The central PEG11 linker imparts several favorable properties to the resulting PROTAC molecule. Polyethylene (B3416737) glycol is known for its hydrophilicity, which can improve the solubility and cell permeability of the PROTAC. nih.gov The length of the PEG linker is also a critical parameter, and a chain of 11 ethylene (B1197577) glycol units provides a significant degree of flexibility and spatial extension, which is often necessary to bridge the distance between the POI and the E3 ligase and to allow for the optimal orientation of the two proteins for efficient ubiquitination. nih.gov

Linker Engineering for Modulating Ternary Complex Formation and Degradation Efficiency

The composition and length of the linker in a PROTAC are not merely passive spacers but play an active role in modulating the stability of the ternary complex and, consequently, the degradation efficiency. The PEG11 linker in this compound offers a balance of flexibility and defined length. This flexibility can be crucial for accommodating the conformational changes that may occur upon the formation of the ternary complex.

Furthermore, the hydrophilic nature of the PEG linker can influence the physicochemical properties of the PROTAC, potentially reducing non-specific binding and improving its pharmacokinetic profile. Researchers can systematically vary the length of the PEG linker to fine-tune the distance between the POI and the E3 ligase, thereby optimizing the geometry of the ternary complex for maximal degradation efficacy. The modular synthesis enabled by this compound allows for the systematic exploration of linker length and composition to identify the optimal degrader for a specific target.

Chemical Probes for Proteomics and Interactome Analysis

The study of protein function and interaction networks, known as proteomics and interactome analysis, is fundamental to understanding cellular processes in health and disease. Chemical probes are essential tools in these investigations, allowing for the identification, quantification, and functional characterization of proteins in their native cellular environment.

Activity-Based Probes (ABPs) for Enzyme Profiling

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to covalently label active enzymes in complex biological systems. An activity-based probe (ABP) typically consists of a reactive group (or "warhead") that targets a specific class of enzymes, a linker, and a reporter tag for detection and enrichment.

This compound can be readily adapted for the synthesis of ABPs. The bromoacetamido group can serve as a warhead to target enzymes with a reactive cysteine in their active site, such as certain classes of proteases and kinases. Upon binding, the bromoacetamide moiety forms a covalent bond with the cysteine, irreversibly labeling the active enzyme.

The azide group functions as a bioorthogonal handle for the subsequent attachment of a reporter tag, such as a fluorophore or a biotin (B1667282) affinity tag, via click chemistry. This two-step approach is advantageous as it allows for the initial labeling to occur in living cells with a small, minimally perturbing probe, followed by lysis and conjugation to a bulkier reporter tag for downstream analysis. The PEG11 linker provides spacing between the reactive group and the reporter tag, minimizing potential steric hindrance and improving the accessibility of the probe to the enzyme's active site.

| Component of this compound | Role in Activity-Based Probes |

| Bromoacetamido Group | Covalent warhead targeting active site cysteines |

| PEG11 Linker | Spacer to reduce steric hindrance and improve solubility |

| Azide Group | Bioorthogonal handle for click chemistry-mediated reporter tag conjugation |

Proximity-Induced Labeling and Imaging Probes

Understanding protein-protein interactions within their native cellular context is a major goal of proteomics. Proximity-induced labeling techniques utilize a "bait" protein fused to an enzyme that generates reactive species to label neighboring "prey" proteins.

This compound can be employed in the construction of chemical probes for proximity-induced labeling. For instance, the bromoacetamido group can be used to attach the molecule to a ligand that binds to a specific protein of interest, thereby creating a "bait" probe. The azide group can then be used to click-attach a catalyst or a reactive moiety that, upon activation, will covalently label nearby proteins. The PEG11 linker provides the necessary spatial reach for the reactive moiety to label interacting partners within a certain radius of the bait protein. These labeled proteins can then be identified by mass spectrometry, providing a snapshot of the protein's interactome.

Development of Advanced Biosensors and Diagnostic Platforms

Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect chemical substances. The development of sensitive and selective biosensors is crucial for diagnostics, drug discovery, and environmental monitoring.

This compound offers a versatile scaffold for the construction of novel biosensors. The bromoacetamido group can be used to immobilize the probe onto a solid support, such as a gold surface or a nanoparticle, through reaction with surface-tethered thiols. The azide group can then be used to attach a biorecognition element, such as a peptide, antibody, or nucleic acid, via click chemistry. The PEG11 linker serves to extend the biorecognition element away from the surface, enhancing its accessibility to the target analyte and minimizing non-specific binding.

For example, a peptide that is a substrate for a specific protease could be attached to the azide group. Upon cleavage of the peptide by the protease, a detectable change in the sensor's signal (e.g., fluorescence, electrochemical signal) would occur, allowing for the quantification of the protease's activity.

| Component of this compound | Function in Biosensor Development |

| Bromoacetamido Group | Immobilization onto sensor surfaces |

| PEG11 Linker | Extends biorecognition element, reduces surface fouling |

| Azide Group | Attachment of biorecognition elements (e.g., peptides, antibodies) |

Application in Spatially Resolved Biological Labeling (e.g., Live Cell Imaging)

The unique bifunctional nature of this compound positions it as a valuable tool for spatially resolved biological labeling, particularly in the context of live cell imaging. This heterobifunctional linker enables a two-step labeling strategy that allows for the precise visualization of specific proteins and their localization within the complex and dynamic environment of a living cell.

The fundamental principle behind its application in live cell imaging involves the sequential reaction of its two terminal functional groups. The bromoacetamido group provides a means for covalent attachment to proteins, while the azide group serves as a handle for bioorthogonal click chemistry.

The process begins with the targeting of specific proteins within the cell. The bromoacetamido moiety of the linker is designed to react with nucleophilic residues on proteins. While it can react with other nucleophiles, it shows a preference for the thiol group of cysteine residues under controlled pH conditions. This allows for the labeling of either naturally occurring, accessible cysteine residues or, for greater specificity, cysteine residues introduced at specific sites in a protein of interest through genetic engineering. This initial step effectively tags the target protein with the PEG11-azide chain.

Once the protein is tagged, the azide group is available for a highly specific and bioorthogonal reaction with a fluorescent probe. This is typically achieved through strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts. nih.gov The fluorescent probe is chemically modified to contain a strained alkyne, such as dibenzocyclooctyne (DBCO). When introduced to the cells, the DBCO-functionalized fluorophore will react specifically with the azide tag on the protein, resulting in the formation of a stable triazole linkage and the fluorescent labeling of the target protein.

This two-step approach offers several advantages for live cell imaging. The small size of the initial linker minimizes potential disruption to the natural function and trafficking of the target protein. The high specificity of the click chemistry reaction ensures that the fluorescent signal is localized only to the protein of interest, reducing background noise and improving image quality. Furthermore, the flexibility of this system allows researchers to choose from a wide variety of fluorescent probes with different spectral properties, enabling multicolor imaging experiments to study protein co-localization and interactions.

Detailed Research Findings

While specific research articles detailing the use of this compound for live cell imaging are not yet prevalent in published literature, the principles of its application are well-established through studies utilizing similar thiol-reactive azide probes. These studies demonstrate the feasibility and utility of this approach for visualizing protein dynamics in living cells.

For instance, research has shown that the labeling of cellular proteins can be achieved by first introducing an azide or alkyne group onto a protein and then using a complementary click chemistry partner to attach a fluorescent dye. researchgate.net The efficiency of this labeling can be monitored and optimized by techniques such as flow cytometry to quantify the fluorescence enhancement in cells expressing the tagged protein compared to control cells. nih.gov

The following table summarizes hypothetical data from a typical live cell imaging experiment using a bromoacetamido-PEG-azide linker to label a cysteine-tagged protein of interest (POI-Cys) with a DBCO-functionalized green fluorescent dye.

| Experimental Condition | Target Protein | Labeling Reagent 1 | Labeling Reagent 2 | Observed Fluorescence | Cellular Localization |

|---|---|---|---|---|---|

| Experiment | POI-Cys | This compound | DBCO-Dye 488 | Strong Green Fluorescence | Plasma Membrane |

| Control 1 | Wild-Type POI (no Cys tag) | This compound | DBCO-Dye 488 | No Significant Fluorescence | - |

| Control 2 | POI-Cys | - | DBCO-Dye 488 | No Significant Fluorescence | - |

| Control 3 | POI-Cys | This compound | - | No Fluorescence | - |

The data in this table illustrates the specificity of the labeling method. Strong fluorescence is only observed when the target protein contains the cysteine tag and both the bromoacetamido-PEG-azide linker and the DBCO-dye are present. The absence of fluorescence in the control conditions confirms that the labeling is dependent on the specific reaction between the bromoacetamide and the cysteine, followed by the click reaction between the azide and the DBCO-dye.

Further research in this area is focused on optimizing the reaction kinetics, improving the cell permeability of the reagents, and developing new fluorescent probes with enhanced photophysical properties for advanced imaging techniques such as super-resolution microscopy. The use of bifunctional linkers like this compound is a promising strategy for achieving highly specific and spatially resolved imaging of proteins in their native cellular environment.

Future Research Directions and Open Questions in Bromoacetamido Peg11 Azide Chemistry

Discovery of Novel Complementary Reactive Handles for Enhanced Conjugation Scope

While the bromoacetamide and azide (B81097) moieties of Bromoacetamido-PEG11-azide offer robust and well-characterized reactivity, the future of bioconjugation lies in expanding the toolbox of mutually orthogonal reactions. nih.gov The development of novel reactive handles that can be incorporated into the PEG-azide backbone would enable the creation of even more complex, multi-component systems.

Future research is directed towards exploring and integrating alternative bioorthogonal reactions. wikipedia.org These could include:

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: Incorporating a tetrazine or a strained alkene/alkyne into the linker architecture would provide an additional, extremely fast, and catalyst-free ligation method. chemrxiv.org

Phosphine (B1218219) Ligations: The Staudinger-Bertozzi ligation, involving the reaction of an azide with a triarylphosphine, offers another orthogonal pathway for conjugation. nih.gov

Photoclick Chemistry: The use of photo-activated reactive groups would allow for spatiotemporal control over the conjugation process, enabling the formation of linkages at specific sites and times upon light irradiation.

The ultimate goal is to create a suite of this compound derivatives, each equipped with a unique third reactive handle, thereby facilitating the assembly of tripartite or even more complex molecular architectures with high precision.

Strategies for Improving Reaction Kinetics and Yields in Complex Biological Milieux

Performing chemical reactions within a living system presents a unique set of challenges, including dilute concentrations of reactants, the presence of competing nucleophiles, and the potential for catalyst deactivation. For this compound, optimizing the kinetics and yields of both the bromoacetamide-thiol and azide-alkyne reactions in such complex biological environments is a critical area of ongoing research.

For the bromoacetamide-thiol reaction:

pH Optimization: The reaction of bromoacetamides with thiols is pH-dependent, with faster rates at higher pH values. nih.gov However, physiological conditions are typically maintained within a narrow pH range. Research into optimizing buffer conditions and the local microenvironment to enhance reaction rates without compromising biological sample integrity is crucial.

Alternative Thiol-Reactive Groups: While effective, bromoacetamides can have limitations. Investigating next-generation maleimides or other thiol-reactive groups that offer faster kinetics and greater stability could lead to more efficient conjugation. researchgate.net

For the azide-alkyne cycloaddition:

Catalyst Improvement: For the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the development of more efficient and biocompatible copper sources and ligands is a primary focus. nih.govresearchgate.net Ligands that protect the copper from oxidation and chelation by biomolecules can significantly improve reaction yields. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper catalysts, the use of strained cyclooctynes in SPAAC is a prominent strategy. medchemexpress.com Future work in this area involves the design of novel cyclooctynes with enhanced reactivity and stability for faster and more efficient catalyst-free conjugations. acs.org

Minimizing Side Reactions: Under certain CuAAC conditions, side reactions with cysteine thiols can occur, leading to the formation of thiotriazoles. acs.org Research into optimizing reaction conditions, such as the use of specific ligands and reducing agents, is necessary to minimize these off-target reactions and ensure the fidelity of the desired conjugation. nih.gov

Advanced Computational Modeling for Predicting Conjugation Outcomes and Molecular Interactions

The interplay between a flexible linker like this compound and the biomolecules it connects can significantly influence the structure, stability, and function of the final conjugate. Advanced computational modeling, particularly molecular dynamics (MD) simulations, is emerging as a powerful tool to predict these outcomes and guide the rational design of bioconjugates. nih.govnih.gov

Future research in this domain will likely focus on:

Modeling Reaction Mechanisms: Computational approaches can be used to model the reaction pathways of both the bromoacetamide-thiol and azide-alkyne reactions, helping to elucidate the factors that govern their kinetics and selectivity.

AI- and ML-Driven Linker Design: The integration of artificial intelligence (AI) and machine learning (ML) can accelerate the design of novel linkers with optimized properties. frontiersin.org These models can be trained on existing experimental and simulation data to predict the suitability of different linker lengths and compositions for specific applications. gdcrvpm.ac.init-in-industry.org

The following table summarizes key parameters that can be investigated using computational modeling:

| Computational Method | Investigated Parameters | Potential Impact on this compound Applications |

| Molecular Dynamics (MD) | Linker flexibility, solvent accessible surface area, protein-linker interactions, conformational changes upon conjugation. | Optimization of linker length to maintain protein function, prediction of conjugate stability, and understanding of steric hindrance effects. |

| Quantum Mechanics (QM) | Reaction energy barriers, transition state geometries, charge distribution of reactive groups. | Elucidation of reaction mechanisms, prediction of reactivity, and design of more efficient catalysts or reactive handles. |

| Machine Learning (ML) | Prediction of optimal linker length and composition, classification of successful vs. unsuccessful conjugation outcomes. | Acceleration of the design-build-test cycle for novel bioconjugates, and identification of key descriptors for successful conjugation. |

Integration into Supramolecular Chemistry and Dynamic Covalent Assemblies

The principles of supramolecular chemistry, which involve non-covalent interactions, and dynamic covalent chemistry, which utilizes reversible covalent bond formation, offer exciting avenues for the application of this compound. The flexible PEG11 spacer can act as a building block for the construction of complex, self-assembling systems.

Future research directions include:

Self-Assembling Nanostructures: By conjugating this compound to molecules with specific recognition motifs (e.g., host-guest pairs, complementary DNA strands), it is possible to drive the self-assembly of well-defined nanostructures such as micelles, vesicles, or hydrogels.

PEG-based Organogels: The combination of dynamic covalent chemistry and supramolecular interactions with PEG chains can lead to the formation of organogels with unique properties, such as self-healing capabilities. nih.gov

The integration of this compound into these dynamic systems could pave the way for novel materials for drug delivery, tissue engineering, and diagnostics.

Development of Smart, Responsive Conjugates with this compound Scaffolds

A major goal in drug delivery and diagnostics is the development of "smart" systems that can respond to specific environmental cues. nih.gov The this compound linker can serve as a versatile scaffold for the creation of such stimuli-responsive conjugates. purepeg.com This is achieved by incorporating cleavable moieties within the linker or the conjugated molecules. symeres.com

Key areas of future research include the development of conjugates that are responsive to:

pH Changes: Incorporating acid-labile groups, such as hydrazones or acetals, can trigger the release of a conjugated payload in the acidic microenvironment of tumors or within endosomes/lysosomes. iris-biotech.decreative-biolabs.comrsc.orgacs.org

Enzymatic Activity: The inclusion of peptide sequences that are substrates for specific enzymes, such as matrix metalloproteinases (MMPs) or cathepsins, which are often overexpressed in disease states, can enable targeted drug release. acs.orgrsc.org Dual-enzyme cleavable linkers are also being explored for enhanced specificity. bohrium.com

Redox Gradients: The high concentration of reducing agents like glutathione inside cells can be exploited to cleave disulfide bonds incorporated into the linker, leading to intracellular payload release. njbio.com

Light: The incorporation of photocleavable linkers allows for external control over drug release, offering high spatial and temporal precision. nih.gov

The following table provides examples of stimuli-responsive functionalities that could be integrated with this compound:

| Stimulus | Responsive Moiety | Mechanism of Action | Potential Application |

| Low pH | Hydrazone, Acetal | Acid-catalyzed hydrolysis of the linker. | Targeted drug release in tumors or endosomes. |

| Enzymes | Specific peptide sequences (e.g., Val-Cit), Glucuronides | Enzymatic cleavage of the peptide or glycosidic bond. | Site-specific drug release at disease sites. |

| Redox | Disulfide bond | Reduction of the disulfide to two thiols by intracellular glutathione. | Intracellular drug delivery. |

| Light | Nitrobenzyl ester | Photochemical cleavage of the linker upon irradiation with a specific wavelength of light. | Spatiotemporally controlled drug release. |

By exploring these future research directions, the scientific community can unlock the full potential of this compound and related linkers, paving the way for the next generation of sophisticated bioconjugates for a wide range of applications in medicine and biotechnology.

Q & A

(Basic) What are the optimal synthetic routes for Bromoacetamido-PEG11-azide, and how is its structural integrity validated?

This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the reactivity of the terminal azide group with alkyne-functionalized substrates . Key steps include:

- Synthesis : Reacting bromoacetamide-PEG11 precursors with sodium azide under controlled conditions to introduce the azide moiety.

- Purification : Size-exclusion chromatography (SEC) or preparative HPLC to isolate the product from unreacted reagents .

- Validation :

- NMR spectroscopy (¹H, ¹³C) to confirm PEG spacer integrity and bromoacetamide-azide linkage.

- Mass spectrometry (MALDI-TOF or ESI-MS) to verify molecular weight (e.g., expected mass: ~750–800 Da for PEG11 backbone + functional groups) .

- FT-IR to detect azide peaks (~2100 cm⁻¹) and ester/amide bonds .

(Advanced) How can researchers resolve contradictions in crosslinking efficiency data when using this compound?

Discrepancies in crosslinking efficiency often arise from:

- Reaction kinetics : Variable stoichiometry between azide and target thiol/alkyne groups. Use kinetic assays (e.g., UV-Vis monitoring of triazole formation) to optimize molar ratios .

- Solvent effects : PEG11’s hydrophilicity may reduce accessibility in hydrophobic environments. Test solvents like DMF:water mixtures (e.g., 3:7 v/v) to enhance solubility .

- Competing side reactions : Bromoacetamide’s electrophilicity may lead to hydrolysis. Control pH (6.5–7.5) and temperature (4–25°C) to minimize degradation .

- Data normalization : Include internal standards (e.g., fluorescent tags) in SDS-PAGE or HPLC analyses to quantify unreacted starting material .

(Basic) What safety protocols are critical when handling this compound in aqueous environments?

- Azide stability : Avoid exposure to heavy metals (e.g., Cu, Pb) or strong acids, which may generate explosive hydrazoic acid. Use chelating agents (e.g., EDTA) in buffers .

- Storage : Store lyophilized at –20°C under inert gas (argon/nitrogen) to prevent PEG oxidation. Reconstitute in degassed PBS for short-term use .

- Waste disposal : Neutralize azides with 10% sodium hypochlorite (NaClO) before disposal .

(Advanced) How can this compound be integrated with mass spectrometry (MS) to study protein conjugation kinetics?

- Isotope labeling : Incorporate stable isotopes (e.g., ¹³C-bromoacetamide) to distinguish conjugated vs. unconjugated proteins via MS .

- Time-resolved sampling : Quench reactions at intervals (e.g., 0, 15, 30 min) with excess cysteine to halt conjugation. Analyze samples via LC-MS/MS to quantify intermediates .

- Data processing : Use software (e.g., Skyline, MaxQuant) to deconvolute PEG-related adducts and calculate conjugation efficiency .

(Basic) What analytical techniques are recommended for assessing this compound purity post-synthesis?

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (azide absorbance) and 280 nm (bromoacetamide). Purity ≥95% is typical for research-grade material .

- SEC-MALS : Multi-angle light scattering coupled with SEC to determine PEG11’s polydispersity index (PDI <1.1 indicates monodisperse product) .

- Elemental analysis : Verify nitrogen content (~3.5–4.2%) to confirm azide incorporation .

(Advanced) What strategies mitigate PEG11 backbone hydrolysis during long-term bioconjugation studies?

- Stabilizing additives : Include 0.1% BSA or 5% trehalose in reaction buffers to protect PEG from hydrolysis .

- Temperature control : Conduct reactions at 4°C to slow degradation; monitor via periodic SEC or MALDI-TOF .

- Alternative linkers : Compare with shorter PEG spacers (e.g., PEG4) to assess hydrolysis rate dependencies on chain length .

(Basic) How should researchers design controls for experiments involving this compound?

- Negative controls : Use azide-free PEG11 analogs to distinguish non-specific binding .

- Competitive inhibition : Add excess sodium azide (10 mM) to block CuAAC reactions and confirm specificity .

- Degradation controls : Incubate the compound in PBS at 37°C for 24h to simulate hydrolyzed product effects .

(Advanced) What computational tools aid in modeling this compound’s conformational dynamics?

- Molecular dynamics (MD) : Simulate PEG11’s flexibility in water using GROMACS or AMBER. Parameters for azide and bromoacetamide are available in CHARMM36 force fields .

- Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., thiol-containing enzymes) .

- Statistical analysis : Apply PCA (principal component analysis) to MD trajectories to identify dominant conformational states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.